molecular formula C6H3BrFIZn B3041734 4-Bromo-3-fluorophenylzinc iodide CAS No. 352525-65-6

4-Bromo-3-fluorophenylzinc iodide

Cat. No.: B3041734
CAS No.: 352525-65-6
M. Wt: 366.3 g/mol
InChI Key: YQLPPPGLRYYGTO-UHFFFAOYSA-M
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Description

4-Bromo-3-fluorophenylzinc iodide is an organozinc compound with the molecular formula C6H3BrFIZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.

Preparation Methods

4-Bromo-3-fluorophenylzinc iodide can be synthesized through the reaction of 4-bromo-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Bromo-3-fluoroiodobenzene+Zinc4-Bromo-3-fluorophenylzinc iodide\text{4-Bromo-3-fluoroiodobenzene} + \text{Zinc} \rightarrow \text{this compound} 4-Bromo-3-fluoroiodobenzene+Zinc→4-Bromo-3-fluorophenylzinc iodide

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-3-fluorophenylzinc iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile. Common reagents include halides, alkoxides, and amines.

    Coupling Reactions: It is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the nature of the reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

4-Bromo-3-fluorophenylzinc iodide has several scientific research applications, including:

    Organic Synthesis: It is used

Properties

IUPAC Name

1-bromo-2-fluorobenzene-4-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLPPPGLRYYGTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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